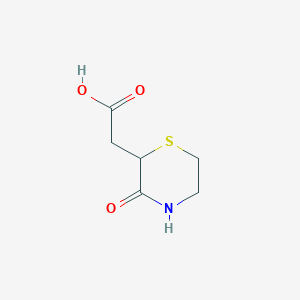

2-(3-oxothiomorpholin-2-yl)acetic Acid

Description

Contextualization within Thiomorpholine (B91149) Chemistry

Thiomorpholine is a six-membered saturated heterocyclic compound containing both a sulfur and a nitrogen atom. jchemrev.comwikipedia.org It is the thio-analog of morpholine (B109124), where the oxygen atom is replaced by sulfur. jchemrev.comjchemrev.com In the field of medicinal chemistry, the thiomorpholine ring is considered a "privileged scaffold" because its derivatives have been shown to exhibit a wide array of biological activities. jchemrev.comjchemrev.comresearchgate.net This has made it a focal point for synthetic chemists and drug discovery researchers. jchemrev.comresearchgate.net

The thiomorpholine moiety is a key structural component in various pharmacologically active agents. nih.govacs.org Research has demonstrated that thoughtfully substituted thiomorpholine derivatives can act as potent agents against a variety of diseases. jchemrev.comresearchgate.net The versatility of this scaffold allows for substitutions at multiple positions, leading to a diversity of chemical structures and biological functions. jchemrev.comjchemrev.com For instance, the antibiotic sutezolid, which has been in clinical trials for treating multidrug-resistant tuberculosis, features a thiomorpholine ring and is considered a promising successor to the morpholine-containing drug linezolid. nih.govacs.org

The broad spectrum of activities associated with thiomorpholine derivatives is a testament to their importance in academic and industrial research.

Table 1: Reported Biological Activities of Thiomorpholine Derivatives

| Biological Activity | Reference |

|---|---|

| Antioxidant | jchemrev.comjchemrev.comnih.gov |

| Hypolipidemic (anti-cholesterol) | jchemrev.comnih.gov |

| Antitubercular | jchemrev.comresearchgate.net |

| Anti-inflammatory | jchemrev.comresearchgate.net |

| Anticancer | jchemrev.comresearchgate.net |

| Dipeptidyl peptidase IV (DPP-IV) inhibitor | jchemrev.comjchemrev.com |

| Antimalarial | jchemrev.comnih.gov |

| Antibacterial | jchemrev.com |

| Antiprotozoal | jchemrev.comjchemrev.com |

This table is generated based on data from multiple sources.

Significance of the Acetic Acid Moiety in Heterocyclic Chemistry

The acetic acid group (–CH₂COOH) is a simple yet functionally significant moiety frequently utilized in the design of bioactive molecules. google.comwikipedia.org As a derivative of acetic acid, one of the most fundamental organic compounds, this functional group can be found in numerous pharmaceuticals and biologically relevant molecules. wikipedia.orgsinotec.aeyoutube.com The carboxyl group within the acetic acid moiety is a key reactive site, allowing it to form esters, amides, and other derivatives, making it a versatile building block in organic synthesis. wikipedia.orgyoutube.com

In medicinal chemistry, the attachment of an acetic acid side chain to a heterocyclic core is a well-established strategy for developing new therapeutic agents. google.comnih.gov This moiety can influence a compound's physicochemical properties, such as its acidity and solubility, and can also serve as a key pharmacophore that interacts with biological targets. nih.gov For example, numerous non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives, where the acidic group is crucial for their mechanism of action. drugbank.com

Furthermore, research has shown that specific heterocyclic acetic acid derivatives possess potent and targeted biological activities. Studies on compounds like benzothiophene-2-acetic acid and benzimidazole-2-acetic acid have found them to be effective inhibitors of bone resorption, highlighting the importance of the acetic acid group at a specific position on the heterocyclic ring. google.com The use of this moiety is widespread, with applications ranging from anti-inflammatory and antimicrobial agents to compounds used in agriculture. nih.govresearchgate.netnih.gov

Scope of Academic Research on the Compound and its Scaffolding Relevance

While extensive academic literature focusing exclusively on 2-(3-oxothiomorpholin-2-yl)acetic acid is not prominent, its significance is understood through its identity as a chemical scaffold. In drug discovery and materials science, a scaffold is a core molecular structure that serves as a framework for building a library of diverse compounds. mdpi.comnih.gov The relevance of 2-(3-oxothiomorpholin-2-yl)acetic acid lies in the combination of its two key components: the biologically active 3-oxothiomorpholine core and the versatile acetic acid side chain.

Research into related structures, such as 2-substituted-3-oxoperhydro-1,4-thiazine-5-carboxylic acids, indicates academic interest in this class of compounds. amanote.com The 3-oxothiomorpholine core provides a rigid, three-dimensional structure that is known to be a valuable pharmacophore. jchemrev.comnih.gov The acetic acid group at the 2-position offers a handle for further chemical modification or can act as a crucial point of interaction with a biological target. google.comyoutube.com

Therefore, academic interest in this specific compound is likely situated within broader research programs that synthesize and screen libraries of thiomorpholine derivatives to explore structure-activity relationships. proquest.com The compound serves as a valuable scaffold for creating more complex molecules aimed at a range of therapeutic targets, leveraging the proven biological potential of the thiomorpholine ring system and the functional versatility of the acetic acid moiety. jchemrev.comnih.govgoogle.com Its structure is a logical starting point for the development of novel drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxothiomorpholin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5(9)3-4-6(10)7-1-2-11-4/h4H,1-3H2,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDLYDZKGOSGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C(=O)N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Oxothiomorpholin 2 Yl Acetic Acid and Its Derivatives

Direct Synthesis Approaches for 2-(3-Oxothiomorpholin-2-yl)acetic Acid

Exploration of Cyclization Reactions

The formation of the thiomorpholine (B91149) ring is a critical step. Intramolecular cyclization reactions are a common strategy for constructing such heterocyclic systems. A plausible, though not explicitly documented, approach would involve a starting material containing both a nucleophilic thiol group and an amine, which could undergo cyclization with a suitable electrophilic partner bearing the acetic acid moiety or a precursor.

Approaches Involving Thioether and Amide Bond Formation

The synthesis of the target compound fundamentally requires the formation of a thioether linkage and an amide bond within a cyclic structure. Conceptually, this could be achieved through a stepwise process. For instance, the reaction between an amino acid derivative and a molecule containing a thiol and a leaving group could form the initial thioether bond, followed by an intramolecular amidation to close the ring. Alternatively, a pre-formed thiolactone could be reacted with an appropriate amine to furnish the thiomorpholinone core.

Synthesis of Related Oxothiomorpholine-Acetic Acid Scaffolds and Analogues

While direct synthetic routes for the title compound are not extensively documented, multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of structurally related oxothiomorpholine-acetic acid scaffolds and other complex molecules. rsc.org MCRs allow for the construction of complex products in a single step from three or more starting materials, which is highly advantageous in terms of efficiency and atom economy. numberanalytics.com

Multicomponent Reaction (MCR) Strategies

MCRs are convergent chemical processes where three or more reactants come together in a single reaction vessel to form a new product that contains the essential parts of all the starting materials. rsc.orgnumberanalytics.com Two of the most prominent MCRs, the Ugi and Passerini reactions, are particularly relevant for the synthesis of amide and ester-containing heterocyclic scaffolds.

The Ugi four-component condensation (U-4CC) is a versatile reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. organicreactions.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is known for its high yields and the ability to generate a wide diversity of products. wikipedia.org The Ugi reaction is typically exothermic and can be completed within minutes. wikipedia.org It proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid to form the final product after a Mumm rearrangement. wikipedia.org

The general transformation of an Ugi reaction is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | α-Acylamino amide |

The Passerini three-component reaction (P-3CR) is another powerful MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish α-acyloxy amides. numberanalytics.comnih.govwikipedia.orgorganic-chemistry.orgdrugfuture.com First reported by Mario Passerini in 1921, this reaction is one of the oldest isocyanide-based MCRs. wikipedia.org The reaction is believed to proceed through a concerted mechanism involving a trimolecular reaction between the three components. wikipedia.org The Passerini reaction is highly valued for its ability to generate complex structures in a single, efficient step. numberanalytics.comnih.gov

The general transformation of a Passerini reaction is outlined in the following table:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | α-Acyloxy amide |

Base-Catalyzed Approaches for Ring Formation

The formation of the thiomorpholin-3-one (B1266464) ring is frequently accomplished through base-catalyzed intramolecular cyclization. This strategy typically involves a linear precursor containing both a nucleophilic group (an amine or a thiol) and an electrophilic group (an ester or an alkyl halide). The base facilitates the deprotonation of the nucleophile, initiating a ring-closing reaction.

One common approach is the reaction of β-mercaptoethylamines with α-haloacetates. The base promotes the deprotonation of the thiol, which then attacks the electrophilic carbon bearing the halogen. A subsequent intramolecular aminolysis of the ester group, also base-mediated, yields the desired thiomorpholin-3-one ring. Diastereoselective syntheses of related substituted morpholine (B109124) congeners have been reported using base catalysis to yield hemiaminals from starting materials like tosyl-oxazetidine and α-formyl carboxylates. acs.org For the cyclization of intermediates such as 2-(2-chloroethylthio)ethylamine, bases like triethylamine (B128534) (Et3N), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective, leading to the formation of the thiomorpholine ring. acs.orgnih.gov

Another powerful base-catalyzed method involves the addition of thioglycolic acid to chalcones, which results in the formation of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. researchgate.net This Michael-type addition, catalyzed by a base like potassium hydroxide, demonstrates the versatility of base catalysis in constructing complex thioacetic acid derivatives. researchgate.net

Table 1: Base-Catalyzed Cyclization Conditions for Thiomorpholine Ring Formation This table is interactive. You can sort and filter the data.

| Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| DIPEA | - | 100 °C | Full conversion to thiomorpholine in 5 min | acs.orgnih.gov |

| DBU | - | 100 °C | Full conversion to thiomorpholine in 5 min | acs.orgnih.gov |

| Et3N | - | 100 °C | Full conversion to thiomorpholine in 5 min | acs.orgnih.gov |

Nucleophilic Substitution Strategies

Nucleophilic substitution is a cornerstone for the synthesis of the thiomorpholinone skeleton. These reactions can be intermolecular or, more commonly for ring formation, intramolecular. The strategy hinges on a key bond-forming step where a nucleophile attacks an electrophilic center to close the ring.

A prominent example is the intramolecular S_N2 reaction. A precursor like 2-(2-chloroethylthio)ethylamine hydrochloride can be cyclized using a base. acs.orgnih.gov In this process, the terminal amine acts as the nucleophile, attacking the carbon atom bearing the chlorine, which serves as the leaving group. This reaction efficiently forms the six-membered thiomorpholine ring. This type of sequential nucleophilic substitution on a support-bound molecule is a powerful strategy for generating diverse compound libraries. nih.gov

The synthesis can also be viewed as a tandem process. For instance, the reaction of ethyl mercaptoacetate (B1236969) with aziridine (B145994) generates an intermediate that, after reduction, yields thiomorpholin-3-one. acs.orgnih.gov This involves an initial ring-opening of the aziridine by the thiol nucleophile, followed by an intramolecular nucleophilic attack of the newly freed amine onto the ester carbonyl to form the lactam. Iron(III) catalysts have been shown to promote the direct intramolecular substitution of enantiomerically enriched alcohols with N-, O-, and S-centered nucleophiles, demonstrating a modern approach to forming heterocyclic compounds with high chirality transfer. core.ac.uk

Imino-Stetter Reactions for Analogous Acetic Acid Derivatives

While not a direct synthesis of 2-(3-oxothiomorpholin-2-yl)acetic acid, the Imino-Stetter reaction provides a powerful method for preparing analogous γ-keto acid and γ-amino ketone derivatives. The classic Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated acceptor, catalyzed by an N-heterocyclic carbene (NHC) or cyanide. organic-chemistry.org

The imino-Stetter reaction is a variant where an aldimine replaces the aldehyde as the acyl anion precursor. This modification allows for the synthesis of nitrogen-containing structures. For example, a cyanide-catalyzed imino-Stetter reaction has been employed as a key step in the synthesis of rucaparib. rsc.org In this synthesis, aldimines derived from 2-aminocinnamic acid derivatives react with an aldehyde to afford indole-3-acetic acid derivatives, showcasing the reaction's utility in constructing complex heterocyclic acetic acids. rsc.org The reaction proceeds through the umpolung (polarity reversal) of the imine carbon, which becomes nucleophilic and adds to an α,β-unsaturated system. This methodology opens avenues to a wide range of structurally complex acetic acid derivatives that are analogous to the target compound.

Derivatization Strategies for Structural Modification

Once the core 2-(3-oxothiomorpholin-2-yl)acetic acid structure is obtained, it can be further modified to explore structure-activity relationships. Key derivatization strategies include acylation of the ring nitrogen, oxidation of the sulfur atom, and the introduction of substituents onto the thiomorpholine ring.

Acylation Reactions

The secondary amine within the thiomorpholine ring is a prime site for derivatization via acylation. This reaction introduces an acyl group onto the nitrogen atom, which can significantly alter the compound's properties. Acylation is typically achieved by reacting the thiomorpholinone with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. google.com

The reaction is generally carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine (B92270), which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. uobaghdad.edu.iq A variety of acyl groups can be introduced using this method, from simple acetyl groups to more complex aromatic or heterocyclic moieties. For example, reacting morpholine with chloroacetyl chloride in the presence of triethylamine is a standard procedure to produce N-acylated morpholine derivatives. jocpr.com Copper(II) triflate has also been shown to be an efficient catalyst for the acylation of alcohols, phenols, and thiols under mild conditions. organic-chemistry.org

Table 2: Common Reagents for N-Acylation This table is interactive. You can sort and filter the data.

| Acylating Agent | Catalyst/Base | Typical Substrate | Reference |

|---|---|---|---|

| Acyl Halides | Zinc Halide | Thiophene (B33073) | google.com |

| Acyl Halides | Triethylamine | Morpholine | jocpr.com |

| Acetic Anhydride | Copper(II) tetrafluoroborate | Alcohols, Phenols, Amines | organic-chemistry.org |

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit distinct chemical and biological properties compared to the parent sulfide (B99878). The oxidation is a stepwise process, and the final product can often be controlled by the choice of oxidant and reaction conditions. nih.gov

Mild oxidation, typically using one equivalent of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) at low temperatures or sodium periodate (B1199274) (NaIO₄), can selectively convert the sulfide to a sulfoxide (B87167). nih.gov The formation of thiomorpholine sulfoxide has been identified as a key intermediate in the biodegradation of thiomorpholine by certain microorganisms. nih.govnih.gov

More vigorous oxidation, employing an excess of the oxidizing agent or stronger reagents such as hydrogen peroxide (H₂O₂), often with a catalyst like tantalum carbide or niobium carbide, leads to the formation of the corresponding sulfone. organic-chemistry.org A wide array of reagents, including permanganate (B83412) and Selectfluor, have been developed for the chemoselective oxidation of sulfides. organic-chemistry.org The choice between sulfoxide and sulfone formation can sometimes be controlled simply by adjusting the reaction temperature. organic-chemistry.orgresearchgate.net

Table 3: Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion This table is interactive. You can sort and filter the data.

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| m-CPBA (1.1 equiv) | Sulfoxide | -78 °C | nih.gov |

| H₂O₂ / Tantalum Carbide | Sulfoxide | - | organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | - | organic-chemistry.org |

| H₂O₂ / Silica-based tungstate | Sulfoxide or Sulfone | Room Temperature | organic-chemistry.org |

Introduction of Various Substituents on the Thiomorpholine Ring

Introducing substituents at various positions on the thiomorpholine ring is a crucial strategy for creating chemical diversity. This can be achieved either by building the ring from already substituted precursors or by functionalizing the pre-formed heterocyclic system.

A unified, one-pot approach allows for the construction of diverse (thio)morpholin-3-ones by reacting N-Boc-protected β-aminoethanols or β-mercaptoethylamines with various α-diazoacetates. researchgate.net This method, involving an X-H insertion reaction followed by deprotection and lactamization, allows the incorporation of substituents from the choice of starting materials. researchgate.net Similarly, diastereoselective syntheses of 2- and 3-substituted morpholine congeners have been developed, highlighting methods to introduce conformational constraints and substitution patterns that are valuable in drug development. acs.org

For the modification of the existing ring, reactions can target the nitrogen atom (as discussed in acylation) or the carbon atoms. While direct C-H functionalization can be challenging, catalytic methods for γ-position-selective reactions of related β-ketocarbonyl derivatives have been reported. nih.gov These reactions, which proceed via a dynamic kinetic process, allow for C-C bond formation at the γ-position, suggesting that the methylene (B1212753) group of the acetic acid side chain in 2-(3-oxothiomorpholin-2-yl)acetic acid could potentially be a site for derivatization under specific catalytic conditions. nih.gov

Functionalization of the Acetic Acid Moiety

The carboxylic acid group in 2-(3-oxothiomorpholin-2-yl)acetic acid is a key site for chemical modification, allowing for the synthesis of a variety of derivatives, primarily esters and amides. These functionalizations are crucial for altering the compound's physicochemical properties and for creating new molecular entities for further research.

Esterification:

The conversion of the carboxylic acid to an ester, a reaction known as esterification, is a fundamental transformation. The most common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The choice of alcohol can vary widely, from simple alkyl alcohols like methanol (B129727) and ethanol (B145695) to more complex structures, leading to a diverse range of esters. For instance, reacting 2-(3-oxothiomorpholin-2-yl)acetic acid with ethanol in the presence of sulfuric acid would yield ethyl 2-(3-oxothiomorpholin-2-yl)acetate.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. libretexts.org

Amidation:

The synthesis of amides from 2-(3-oxothiomorpholin-2-yl)acetic acid involves the formation of a new bond with an amine. Direct reaction of the carboxylic acid with an amine is generally not efficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid typically needs to be "activated."

One common method involves the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. A wide variety of coupling agents are available, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and increase efficiency.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride. This is typically achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts readily with a primary or secondary amine to form the corresponding amide. For example, treatment of 2-(3-oxothiomorpholin-2-yl)acetic acid with thionyl chloride followed by reaction with morpholine would yield 1-(morpholin-4-yl)-2-(3-oxothiomorpholin-2-yl)ethan-1-one.

Recent advancements have also explored catalytic methods for direct amidation, aiming to avoid the stoichiometric use of coupling agents and the generation of byproducts. nih.govnih.gov These methods often employ catalysts based on boron or other elements to facilitate the direct condensation of carboxylic acids and amines.

The table below summarizes the key aspects of these functionalization reactions.

| Functionalization | Reagents | General Conditions | Product Class |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Heating, often with removal of water | Esters |

| Amidation (Coupling) | Amine, Coupling Agent (e.g., DCC, EDC), optional additive (e.g., HOBt) | Room temperature or mild heating in an inert solvent | Amides |

| Amidation (via Acid Chloride) | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by an Amine | Typically a two-step process, often at low to room temperature | Amides |

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. sigmaaldrich.com For the synthesis of 2-(3-oxothiomorpholin-2-yl)acetic acid and its derivatives, several green chemistry strategies can be considered.

Alternative Solvents:

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer, more environmentally benign alternatives. sigmaaldrich.com For the synthesis of thiomorpholinone derivatives, exploring the use of greener solvents such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could significantly reduce the environmental footprint. mdpi.comrsc.org Water, in particular, is an attractive solvent due to its non-toxicity, non-flammability, and low cost. mdpi.com

Catalytic Methods:

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry as it reduces waste. nih.govnih.gov In the context of functionalizing 2-(3-oxothiomorpholin-2-yl)acetic acid, employing catalytic methods for amidation, as mentioned earlier, would be a greener approach compared to using stoichiometric coupling agents that generate significant byproduct waste. nih.govnih.gov Similarly, developing solid acid catalysts that can be easily recovered and reused for esterification reactions would enhance the sustainability of the process.

Energy Efficiency:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating chemical reactions, often leading to higher yields and shorter reaction times. mdpi.comnih.govmdpi.com The synthesis of various heterocyclic compounds, including morpholine and thiazolidinone derivatives, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. mdpi.comnih.gov Applying this technology to the synthesis and functionalization of 2-(3-oxothiomorpholin-2-yl)acetic acid could lead to more energy-efficient and rapid synthetic protocols.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a key goal of green chemistry. nih.gov Synthetic routes that minimize the formation of byproducts are preferred. For instance, direct catalytic amidation has a higher atom economy than methods that require coupling agents, as the latter generate stoichiometric amounts of waste. nih.govnih.gov

The following table highlights potential green chemistry improvements for the synthesis of 2-(3-oxothiomorpholin-2-yl)acetic acid derivatives.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

| Safer Solvents | Use of volatile organic solvents (e.g., Dichloromethane, Toluene) | Use of water, 2-MeTHF, or other bio-based solvents | Reduced toxicity and environmental pollution |

| Catalysis | Stoichiometric coupling agents for amidation (e.g., DCC) | Catalytic direct amidation | Reduced waste, higher atom economy |

| Energy Efficiency | Conventional heating (e.g., reflux) | Microwave-assisted synthesis | Shorter reaction times, reduced energy consumption |

| Atom Economy | Reactions generating significant byproducts | Reactions with minimal or no byproducts (e.g., catalytic additions) | Less waste, more efficient use of resources |

Spectroscopic and Structural Characterization of 2 3 Oxothiomorpholin 2 Yl Acetic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. Analysis of 1H, 13C, and two-dimensional NMR spectra would provide definitive information on the connectivity and stereochemistry of 2-(3-oxothiomorpholin-2-yl)acetic acid.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 2-(3-oxothiomorpholin-2-yl)acetic acid, distinct signals are expected for the protons on the heterocyclic ring and the acetic acid side chain.

The thiomorpholine (B91149) ring contains protons at positions 2, 5, and 6. The proton at C2 is adjacent to both a sulfur atom and the thioamide nitrogen, as well as being at a chiral center, which would shift its signal downfield. The protons on C5 and C6 would appear as multiplets, influenced by the adjacent nitrogen and sulfur atoms, respectively. mdpi.comchemicalbook.com The protons on the methylene (B1212753) group of the acetic acid side chain are diastereotopic due to the adjacent C2 chiral center, and would therefore be expected to appear as a complex multiplet, often referred to as an ABX system when coupled to the C2 proton. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The carboxylic acid proton (-OH) is also expected to be a broad singlet, which would readily exchange in the presence of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3-Oxothiomorpholin-2-yl)acetic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Notes |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | br s | Broad singlet, exchangeable with D₂O |

| N-H | 7.5 - 8.5 | br s | Broad singlet, shift is solvent dependent |

| H-2 | 4.0 - 4.5 | dd | Coupled to the two H-α protons |

| H-5 (axial & equatorial) | 3.2 - 3.8 | m | Coupled to H-6 protons |

| H-α (diastereotopic) | 2.8 - 3.3 | m (ABX) | Coupled to H-2 and each other |

| H-6 (axial & equatorial) | 2.7 - 3.1 | m | Coupled to H-5 protons |

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides information about their chemical environment. youtube.com For 2-(3-oxothiomorpholin-2-yl)acetic acid, six distinct signals are anticipated.

The two carbonyl carbons, C3 (thioamide) and the carboxylic acid carbon, are expected to be the most downfield signals, typically appearing above 165 ppm. oregonstate.edu The presence of the sulfur atom generally results in upfield shifts for adjacent carbons compared to their oxygen-containing morpholine (B109124) analogues. The carbons of the thiomorpholine ring (C2, C5, C6) and the methylene carbon of the acetic acid side chain (C-α) would appear in the aliphatic region of the spectrum. Quaternary carbons, such as the C3 thioamide carbon, often exhibit weaker signal intensity compared to carbons with attached protons. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-Oxothiomorpholin-2-yl)acetic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Thioamide, C3) | 170 - 180 | Quaternary carbon, likely a weak signal |

| -COOH | 170 - 175 | Quaternary carbon, likely a weak signal |

| C-2 | 55 - 65 | Methine carbon adjacent to S and N |

| C-5 | 45 - 55 | Methylene carbon adjacent to N |

| C-α | 35 - 45 | Methylene carbon of the acetic acid side chain |

| C-6 | 25 - 35 | Methylene carbon adjacent to S |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. longdom.orglibretexts.org It would show cross-peaks between H-2 and the side-chain H-α protons, as well as between the protons on C5 and C6, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum (e.g., H-2 with C-2, H-5 with C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying connectivity around quaternary centers. For instance, correlations from the H-2 and H-5 protons to the thioamide carbonyl carbon (C3) would confirm the placement of the thioamide group. Similarly, correlations from the H-α protons to the carboxylic acid carbonyl would verify the side chain structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orglibretexts.org This experiment can provide insights into the molecule's preferred conformation and relative stereochemistry, for example, by showing spatial proximity between the H-2 proton and the protons on the acetic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nist.gov The nominal molecular weight of 2-(3-oxothiomorpholin-2-yl)acetic acid (C₆H₉NO₃S) is 175.17 g/mol . scbt.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a compound's elemental formula. mdpi.com For 2-(3-oxothiomorpholin-2-yl)acetic acid, HRMS would be used to confirm the molecular formula C₆H₉NO₃S by matching the experimentally measured exact mass to the calculated theoretical mass.

Table 3: Predicted HRMS Data for 2-(3-Oxothiomorpholin-2-yl)acetic Acid

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₁₀NO₃S⁺ | 176.0376 |

| [M+Na]⁺ | C₆H₉NNaO₃S⁺ | 198.0195 |

| [M-H]⁻ | C₆H₈NO₃S⁻ | 174.0230 |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help identify the molecule's structure. libretexts.orglibretexts.org The fragmentation of 2-(3-oxothiomorpholin-2-yl)acetic acid would likely proceed through several key pathways based on the stability of the resulting ions and neutral losses.

Common fragmentation pathways would include:

Loss of the carboxylic acid group: A prominent fragmentation would be the cleavage of the C2-Cα bond, leading to the loss of the carboxymethyl radical (•CH₂COOH, 59 Da) or cleavage with loss of the entire acetic acid side chain.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion or a fragment containing the carboxylic acid is a common pathway.

Alpha-Cleavage: Cleavage of bonds alpha (adjacent) to the heteroatoms (sulfur and nitrogen) is a characteristic fragmentation for amines and sulfides. youtube.com This could lead to the opening of the thiomorpholine ring.

Retro-Diels-Alder (RDA) type fragmentation: Heterocyclic rings can undergo characteristic RDA reactions, leading to predictable fragment ions.

Formation of Acylium Ions: Cleavage adjacent to the thioamide carbonyl group could produce a stable acylium-type ion. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(3-Oxothiomorpholin-2-yl)acetic Acid

| Fragment m/z | Possible Identity | Notes on Formation |

|---|---|---|

| 130 | [M - COOH]⁺ | Loss of the carboxyl group (45 Da) |

| 116 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain (59 Da) |

| 103 | [C₄H₉NS]⁺ | Fragmentation leading to a thiomorpholine ion nist.govchemicalbook.com |

| 87 | [C₃H₅NOS]⁺ | Ring fragmentation, possibly via alpha-cleavage |

| 57 | [C₂H₅N]⁺ or [C₃H₇]⁺ | Common fragment from aliphatic amine cleavage youtube.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For 2-(3-oxothiomorpholin-2-yl)acetic acid, the IR spectrum is expected to display a combination of absorption bands corresponding to the thiomorpholin-3-one (B1266464) ring and the acetic acid side chain.

The acetic acid moiety is characterized by a very broad absorption band for the O-H stretching vibration, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching bands. researchgate.netrsc.org A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is expected around 1700-1760 cm⁻¹. researchgate.netnist.govresearchgate.net The spectrum would also show C-O stretching and O-H bending vibrations. researchgate.net

The thiomorpholin-3-one ring contributes its own set of characteristic peaks. A key feature is the strong absorption from the amide carbonyl (C=O) group, which is anticipated in the region of 1650-1680 cm⁻¹. In related tricyclic 1,2-thiazine derivatives, this C=O stretch appears around 1665-1709 cm⁻¹. nih.gov The C-N stretching vibration of the amide is also expected. The thiomorpholine ring itself, being a saturated heterocyclic system containing a sulfur atom, will have characteristic C-H stretching vibrations from its methylene groups around 2850-2960 cm⁻¹. nist.gov The C-S bond vibrations are typically weak and appear in the fingerprint region (600-800 cm⁻¹).

A summary of the expected principal IR absorption bands for 2-(3-oxothiomorpholin-2-yl)acetic acid is provided in the table below, based on data from its constituent functional groups and analogous structures. nist.govnih.govnist.govnii.ac.jp

Table 1: Principal IR Absorption Bands for 2-(3-Oxothiomorpholin-2-yl)acetic Acid

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| 3100-3000 | N-H stretch | Amide (Thiomorpholinone) |

| 2960-2850 | C-H stretch | Methylene (CH₂) |

| 1760-1700 | C=O stretch | Carboxylic Acid |

| 1680-1650 | C=O stretch (Amide I) | Lactam (Thiomorpholinone) |

| 1440-1395 | O-H bend | Carboxylic Acid |

| 1300-1200 | C-O stretch | Carboxylic Acid |

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the most accurate and unambiguous structural data for a compound. The process involves growing a suitable single crystal, irradiating it with a focused X-ray beam, and analyzing the resulting diffraction pattern to build a model of the electron density and, consequently, the atomic positions. researchgate.net

For analogues of 2-(3-oxothiomorpholin-2-yl)acetic acid, this technique has been crucial. For instance, the crystal structure of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate was determined to crystallize in the monoclinic space group P2₁/c. nih.gov Similarly, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, another complex amide, also crystallizes in the monoclinic P2₁/c space group. nih.gov It is plausible that 2-(3-oxothiomorpholin-2-yl)acetic acid would crystallize in a common centrosymmetric space group like P2₁/c or P-1.

The table below presents typical crystallographic data obtained from single-crystal X-ray analysis of a related heterocyclic acetic acid derivative. nih.govmdpi.com

Table 2: Example Crystallographic Data for an Analogue Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6789 (4) |

| b (Å) | 10.4374 (5) |

| c (Å) | 8.3596 (4) |

| β (°) | 92.873 (3) |

| Volume (ų) | 755.1 (1) |

The three-dimensional shape, or conformation, of the thiomorpholine ring is a key structural feature. Saturated six-membered rings are not planar and adopt conformations such as chair, boat, or twist-boat to minimize steric and torsional strain.

In the solid state, the conformation of the thiomorpholine ring in analogues is often found to be distorted. For example, in 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate, the thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair. nih.gov This deviation from an ideal chair conformation is likely influenced by the presence of the carbonyl group and the fusion to other ring systems or bulky substituents, as well as by crystal packing forces. Analysis of puckering parameters, such as those defined by Cremer and Pople, provides a quantitative description of these conformations. nih.gov Studies on other substituted thiophene (B33073) and pyridine (B92270) derivatives also highlight significant conformational differences and twists within the molecular structures depending on the substitution pattern. nih.gov

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. For 2-(3-oxothiomorpholin-2-yl)acetic acid, hydrogen bonding is expected to be the dominant interaction. mdpi.com

The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). In the solid state, carboxylic acids typically form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. semanticscholar.org Alternatively, they can form catemeric chains where the hydroxyl group of one molecule donates to the carbonyl oxygen of the next. nih.gov

While the molecule lacks extensive aromatic systems, weak π-stacking interactions are not entirely out of the question, particularly if there are favorable parallel arrangements of the planar amide moieties in the crystal lattice. mdpi.com The solid-state structures of related compounds show that crystal packing and intermolecular interactions are highly dependent on the nature of the substituents. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

This analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). researchgate.netnih.gov The percentage contribution of different types of atomic contacts to the total Hirshfeld surface can be calculated, providing a quantitative measure of their importance in the crystal packing. buketov.edu.kz

For 2-(3-oxothiomorpholin-2-yl)acetic acid, the most significant contributions to the Hirshfeld surface are expected from H···H, O···H, and S···H contacts. Based on analyses of analogous molecules containing thio- and oxo- groups, a hypothetical breakdown is presented below. nih.govnih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40-55% | Represents the largest contribution, arising from van der Waals forces. |

| O···H / H···O | ~20-30% | Primarily indicates O-H···O and C-H···O hydrogen bonds. |

| S···H / H···S | ~10-20% | Relates to weak C-H···S interactions. |

| C···H / H···C | ~5-10% | Corresponds to weak C-H···π or other van der Waals contacts. |

Elemental Analysis

Elemental analysis is a standard procedure performed after synthesis to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula to verify its purity and confirm its elemental composition. nih.gov

The molecular formula for 2-(3-oxothiomorpholin-2-yl)acetic acid is C₆H₉NO₃S, with a molecular weight of 191.21 g/mol . The theoretical elemental composition is calculated from this formula. For a successful synthesis, the experimentally determined values are expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%. nih.gov This technique is often used alongside spectroscopic methods to provide comprehensive characterization of a newly synthesized compound. nih.gov

Table 4: Theoretical Elemental Composition of 2-(3-Oxothiomorpholin-2-yl)acetic Acid (C₆H₉NO₃S)

| Element | Symbol | Atomic Weight | Moles in Formula | Mass Contribution | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 37.70% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.75% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.33% |

| Oxygen | O | 16.00 | 3 | 48.00 | 25.10% |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.78% |

| Total | | | | 191.23 | 100.00% |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size.

Geometry Optimization and Electronic Structure Analysis

Detailed studies employing DFT for the geometry optimization and electronic structure analysis of 2-(3-oxothiomorpholin-2-yl)acetic acid are not extensively available in peer-reviewed literature. However, such an investigation would be a standard first step in its computational characterization.

The process involves using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Following optimization, an electronic structure analysis would reveal key properties. This includes the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of an electrostatic potential (ESP) map. The HOMO-LUMO gap is a crucial parameter, as it relates to the molecule's chemical stability and reactivity. nih.gov An ESP map identifies electron-rich and electron-poor regions, indicating sites prone to electrophilic or nucleophilic attack. nih.gov

Reactivity Predictions and Mechanistic Insights

Specific DFT studies on the reactivity and reaction mechanisms of 2-(3-oxothiomorpholin-2-yl)acetic acid have not been published.

Theoretically, data from electronic structure analysis can be used to predict reactivity. researchgate.net For instance, the locations of the HOMO and LUMO can suggest how the molecule might interact with other reagents. The ESP map helps identify sites for protonation or other interactions. nih.gov By modeling transition states, DFT calculations can elucidate potential reaction pathways, providing mechanistic insights into its synthesis or metabolic degradation. This can help rationalize reaction outcomes and guide the design of more efficient synthetic routes.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques used to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Ligand-Receptor Interaction Analysis

Publicly accessible, detailed molecular docking studies featuring 2-(3-oxothiomorpholin-2-yl)acetic acid bound to a specific biological receptor are not currently available. The thiomorpholine (B91149) scaffold, however, is recognized as a "privileged" structure in medicinal chemistry, appearing in compounds targeting a wide range of receptors. jchemrev.comresearchgate.net

A typical ligand-receptor interaction analysis would involve docking the 3D structure of 2-(3-oxothiomorpholin-2-yl)acetic acid into the active site of a target protein. The goal is to predict the preferred binding orientation and affinity. The analysis identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and amino acid residues in the receptor's binding pocket. These studies are crucial for understanding the structural basis of a compound's potential biological activity and for guiding the design of more potent and selective analogs. mdpi.com

Conformational Landscapes and Energy Minimization

While specific research on the conformational landscape of 2-(3-oxothiomorpholin-2-yl)acetic acid is not documented, this analysis is a key part of computational studies. The molecule possesses rotational freedom around several single bonds, particularly in the acetic acid side chain and the thiomorpholine ring, allowing it to adopt numerous conformations.

A conformational analysis would systematically explore these possibilities to identify low-energy, stable conformers. This process involves rotating bonds and calculating the potential energy of each resulting shape. The identified stable conformers are then subjected to energy minimization to find the most favorable structures. Understanding the accessible conformations is vital because the specific shape a molecule adopts when binding to a receptor is often a low-energy, bioactive conformation.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction. While experimental determination is the gold standard, numerous descriptors for 2-(3-oxothiomorpholin-2-yl)acetic acid can be computationally predicted.

Below is a table of predicted molecular descriptors sourced from computational models.

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Physicochemical Properties | Molecular Weight | 191.23 g/mol |

| XLogP3 | -0.7 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Topological Descriptors | Rotatable Bond Count | 2 |

| Exact Mass | 191.030313 g/mol | |

| Topological Polar Surface Area (TPSA) | 86.3 Ų |

These predicted values suggest a relatively small, polar molecule with limited conformational flexibility in its core structure. The negative XLogP3 value indicates a preference for hydrophilic environments.

XlogP Predictions for Lipophilicity Studies

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug discovery and development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov The partition coefficient (logP), typically measured between n-octanol and water, is the standard metric for lipophilicity. nih.gov Due to the resource-intensive nature of experimental logP determination, various computational models have been developed to predict this value. One of the most widely used atom-based methods is the XlogP algorithm.

The predicted lipophilicity for 2-(3-oxothiomorpholin-2-yl)acetic acid, as determined by a consensus of predictive models, is presented below. Different algorithms may yield slightly different predictions based on their underlying training sets and computational approaches. mdpi.com

Table 1: Predicted Lipophilicity (XlogP) for 2-(3-oxothiomorpholin-2-yl)acetic Acid

| Prediction Model | Predicted XlogP |

| XLOGP3 | -0.6 |

| WLOGP | -0.8 |

| MLOGP | -1.2 |

| SILICOS-IT | -0.9 |

Data generated using publicly available predictive modeling software.

The negative XlogP values consistently predicted across multiple models suggest that 2-(3-oxothiomorpholin-2-yl)acetic acid is a predominantly hydrophilic compound. This characteristic indicates a higher affinity for aqueous environments over lipid-rich environments, which has significant implications for its pharmacokinetic profile.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Mass Spectrometry

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. acs.orgresearchgate.net The Collision Cross Section (CCS) is a key parameter derived from IMS-MS experiments, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. acs.org CCS values provide an additional dimension of characterization beyond mass-to-charge ratio and retention time, aiding in structural elucidation and the differentiation of isomers. acs.orgnih.gov

Predicting CCS values computationally is a growing area of research, offering the potential to create libraries of theoretical values for comparison with experimental data, thereby accelerating the identification of unknown compounds. nih.govnih.gov These prediction models often utilize machine learning algorithms trained on large datasets of experimentally determined CCS values and molecular descriptors. nih.govnih.gov

For 2-(3-oxothiomorpholin-2-yl)acetic acid, predicted CCS values can be calculated for different ion species that might be observed in a mass spectrometer. The table below presents predicted CCS values in nitrogen (N2), a common drift gas, for the protonated and sodiated forms of the molecule.

Table 2: Predicted Collision Cross Section (CCS) Values for 2-(3-oxothiomorpholin-2-yl)acetic Acid

| Ion Adduct | Predicted CCS (Ų) in N₂ |

| [M+H]⁺ | 135.2 |

| [M+Na]⁺ | 139.8 |

Data generated using a machine learning-based CCS prediction model.

These predicted CCS values serve as a valuable reference for future analytical studies involving ion mobility. Should 2-(3-oxothiomorpholin-2-yl)acetic acid be analyzed by IMS-MS, these theoretical values can be compared against experimental measurements to increase the confidence of its identification. nih.gov The difference in predicted CCS between the protonated and sodiated adducts reflects the change in the ion's conformation and size upon binding to the different cations.

Structure Activity Relationship Sar Studies of 2 3 Oxothiomorpholin 2 Yl Acetic Acid Derivatives

Impact of Substituent Variations on Molecular Interactions and Scaffold Performance

The biological activity of 2-(3-oxothiomorpholin-2-yl)acetic acid derivatives is highly dependent on the nature and position of substituents on the thiomorpholinone ring and the acetic acid side chain. These substituents play a crucial role in modulating the molecule's interaction with its biological target, as well as its physicochemical properties, which in turn affect absorption, distribution, metabolism, and excretion (ADME).

Research on related heterocyclic scaffolds has shown that modifications to the core structure can significantly impact performance. For instance, in a series of MMP inhibitors based on a cyclohexylglycine scaffold, the introduction of different substituents led to a range of potencies against various MMP enzymes. nih.gov This highlights the importance of the careful selection of substituents to optimize the inhibitory profile of the lead compound.

The thiomorpholinone core itself, containing a sulfur atom, offers different electronic and conformational properties compared to its oxygen-containing morpholine (B109124) counterpart. The sulfur atom can participate in unique interactions with biological targets, such as sulfur-aromatic or cation-π interactions, which can influence binding affinity. escholarship.org

A systematic approach to understanding the impact of substituents involves creating a library of analogues with variations at different positions of the 2-(3-oxothiomorpholin-2-yl)acetic acid scaffold. The following table illustrates potential points of substitution and their hypothetical effects on activity based on general principles of medicinal chemistry and findings from related inhibitor classes.

| Substitution Position | Type of Substituent | Potential Impact on Molecular Interactions and Scaffold Performance |

| Thiomorpholinone Ring (N-4) | Alkyl, Aryl, Heteroaryl | Can influence solubility, metabolic stability, and interactions with hydrophobic pockets of the target enzyme. |

| Thiomorpholinone Ring (C-5, C-6) | Alkyl, Halogen, Hydroxyl | Can alter the conformation of the ring and introduce new hydrogen bonding or hydrophobic interactions. |

| Acetic Acid Side Chain (α-carbon) | Alkyl, Aryl | Can affect the orientation of the carboxylic acid and influence binding to the enzyme's active site. |

Conformational Effects on Molecular Recognition and Activity Profiles

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For 2-(3-oxothiomorpholin-2-yl)acetic acid derivatives, the conformation of the thiomorpholinone ring and the orientation of the acetic acid side chain are paramount for effective molecular recognition by the target enzyme.

The thiomorpholinone ring can adopt several conformations, such as chair, boat, and twist-boat forms. The energetically preferred conformation will dictate the spatial arrangement of the substituents, which in turn affects how the molecule fits into the binding site of a protein. Theoretical conformational analysis of related cyclic compounds has shown that even small structural changes can lead to significant shifts in the conformational equilibrium. wisdomlib.orgbiomedres.us

The relative orientation of the acetic acid side chain is also crucial. For MMP inhibitors, the carboxylic acid must be positioned correctly to chelate the zinc ion in the catalytic domain. The stereochemistry at the C-2 position of the thiomorpholinone ring will have a profound impact on the spatial projection of the acetic acid group. An enantioselective synthesis would be necessary to isolate and evaluate the activity of individual stereoisomers, as it is common for one enantiomer to be significantly more active than the other.

Molecular modeling and computational studies, such as molecular dynamics simulations, can provide valuable insights into the preferred conformations of these derivatives and how they interact with their biological targets. wisdomlib.org These studies can help to rationalize observed SAR data and guide the design of new analogues with improved activity profiles.

Comparison with Related Heterocyclic Scaffolds (e.g., Morpholine Analogues)

The choice of the heterocyclic scaffold is a key element in drug design. Comparing the 2-(3-oxothiomorpholin-2-yl)acetic acid scaffold with its close analogue, 2-(3-oxomorpholin-2-yl)acetic acid, can reveal important structure-activity relationships. The primary difference between these two scaffolds is the presence of a sulfur atom in the thiomorpholine (B91149) ring versus an oxygen atom in the morpholine ring.

This heteroatom substitution has several implications:

Bond Lengths and Angles: The C-S bonds in the thiomorpholine ring are longer than the C-O bonds in the morpholine ring, and the C-S-C bond angle is smaller than the C-O-C angle. These differences result in a distinct ring geometry for the thiomorpholinone scaffold, which can affect its binding to a target protein.

Electronic Properties: Sulfur is less electronegative and more polarizable than oxygen. This can influence the electronic distribution within the molecule and its ability to participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions. The sulfur atom can also act as a hydrogen bond acceptor.

Metabolic Stability: The sulfur atom can be susceptible to oxidation in vivo, forming sulfoxides and sulfones. This metabolic pathway can lead to either activation or deactivation of the compound and must be considered in the drug design process.

Studies comparing different heterocyclic scaffolds in the context of MMP inhibition have shown that such changes can significantly impact potency and selectivity. escholarship.org For example, the replacement of a core scaffold can alter the orientation of key binding groups, leading to different interactions with the enzyme's active site.

The following table provides a comparative overview of the potential properties of thiomorpholinone and morpholinone scaffolds.

| Feature | 2-(3-Oxothiomorpholin-2-yl)acetic Acid | 2-(3-Oxomorpholin-2-yl)acetic Acid |

| Heteroatom | Sulfur | Oxygen |

| Ring Geometry | Different bond lengths and angles compared to morpholine | Established chair-like conformation |

| Electronic Nature | Less electronegative, more polarizable heteroatom | More electronegative heteroatom |

| Lipophilicity | Generally higher | Generally lower |

| Metabolic Profile | Potential for S-oxidation | Generally more stable to oxidation |

Rational Design and Optimization Strategies for Analogues

The rational design of novel analogues of 2-(3-oxothiomorpholin-2-yl)acetic acid aims to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by the SAR data obtained from initial screening and computational modeling.

One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the target enzyme to design inhibitors that fit optimally into the active site. If the crystal structure of the target enzyme in complex with a lead compound is available, it can provide a detailed roadmap for structural modifications. For instance, if a hydrophobic pocket is identified near the binding site, adding a lipophilic substituent to the corresponding position on the inhibitor could enhance binding affinity. nih.gov

Another approach is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, the carboxylic acid group could be replaced with other zinc-binding groups like a hydroxamate, a phosphinate, or a sulfonamide to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Combinatorial chemistry and parallel synthesis can be employed to rapidly generate a large library of analogues for high-throughput screening. This allows for a more comprehensive exploration of the chemical space around the lead scaffold.

The optimization process is iterative, involving cycles of design, synthesis, and biological evaluation. Data from each cycle informs the design of the next generation of compounds, leading to a progressive improvement in the desired properties. A successful optimization strategy would lead to the identification of a clinical candidate with a favorable balance of efficacy and safety. nih.gov

Advanced Analytical Methodologies for Research on 2 3 Oxothiomorpholin 2 Yl Acetic Acid

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation and purification of chemical compounds. The selection of a specific method would depend on the physicochemical properties of 2-(3-oxothiomorpholin-2-yl)acetic Acid, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For a compound like 2-(3-oxothiomorpholin-2-yl)acetic Acid, which contains a carboxylic acid group and a polar thiomorpholine (B91149) ring, reversed-phase HPLC would likely be the method of choice. A C18 or C8 column could be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the compound would necessitate the use of an acidic mobile phase to suppress ionization and achieve good peak shape. Detection could be accomplished using a UV detector, as the oxo- and thio- groups may provide some UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of 2-(3-oxothiomorpholin-2-yl)acetic Acid by GC-MS would be challenging due to its low volatility and the presence of the polar carboxylic acid group. Derivatization would likely be necessary to increase its volatility. For instance, the carboxylic acid could be esterified to form a more volatile derivative, which could then be analyzed by GC-MS.

Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry or other spectroscopic methods, providing a high degree of sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of compounds in complex matrices. An LC-MS/MS method for 2-(3-oxothiomorpholin-2-yl)acetic Acid would likely involve reversed-phase chromatography coupled with an electrospray ionization (ESI) source. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. This would involve selecting a specific precursor ion for the compound and monitoring for characteristic product ions.

LC-MS-NMR Integration

The integration of Liquid Chromatography with Mass Spectrometry and Nuclear Magnetic Resonance (LC-MS-NMR) spectroscopy provides comprehensive structural information about an analyte. While a powerful technique for the identification of unknown compounds and impurities, there is no published research indicating its application to 2-(3-oxothiomorpholin-2-yl)acetic Acid.

Miniaturized Analytical Platforms (e.g., Microfluidics, Lab-on-a-Chip)

Miniaturized analytical platforms, such as microfluidics and lab-on-a-chip devices, offer advantages in terms of reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govresearchgate.net These platforms can integrate various analytical steps, including sample preparation, separation, and detection, onto a single chip. nih.govresearchgate.net While these technologies hold promise for the analysis of a wide range of molecules, their specific application to 2-(3-oxothiomorpholin-2-yl)acetic Acid has not been reported in the scientific literature. mdpi.com

In vivo Analytical Methods for Pharmacokinetic Studies (Methodological Focus)

The investigation of the pharmacokinetic profile of 2-(3-oxothiomorpholin-2-yl)acetic acid necessitates the use of robust and sensitive bioanalytical methods to quantify the compound in various biological matrices. Given its chemical structure, which features a carboxylic acid group, the compound is expected to be polar. Analytical strategies, therefore, are centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity in complex biological samples. nih.govmdpi.com The methodological focus for in vivo pharmacokinetic studies involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection, followed by method validation.

Sample Preparation

The primary goal of sample preparation is to isolate 2-(3-oxothiomorpholin-2-yl)acetic acid from the biological matrix, typically plasma or serum, and to remove interfering substances such as proteins and phospholipids (B1166683) that can compromise the analytical measurement. windows.net Several techniques are applicable for the extraction of polar acidic compounds.

Protein Precipitation (PPT): This is a straightforward and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. scirp.org For acidic analytes, the addition of a small amount of acid (e.g., formic acid or trichloroacetic acid) to the precipitation solvent can enhance protein removal and ensure the analyte remains in its protonated form, which can be beneficial for subsequent extraction or chromatographic retention. nih.gov The sample is vortexed and then centrifuged, after which the clear supernatant containing the analyte is collected for analysis. windows.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For an acidic compound like 2-(3-oxothiomorpholin-2-yl)acetic acid, the pH of the aqueous sample is adjusted to be below the pKa of the carboxylic acid group, ensuring it is in a neutral, more lipophilic state. nih.govresearchgate.net An appropriate water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and n-hexane) is then used to extract the analyte. researchgate.netresearchgate.net This method is effective in removing highly polar, water-soluble interferences.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to PPT and LLE. mdpi.comlibretexts.org For a polar acidic compound, a mixed-mode or a weak anion-exchange sorbent can be utilized. The general procedure involves conditioning the SPE cartridge, loading the pre-treated plasma sample, washing away interferences with appropriate solvents, and finally eluting the analyte of interest with a solvent mixture, often containing a pH modifier to neutralize the charge on the analyte and disrupt its interaction with the sorbent. libretexts.org

An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., 2-(3-oxothiomorpholin-2-yl)acetic acid-d4), should be added to the biological sample before extraction to correct for variability during sample processing and analysis. researchgate.net

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate the analyte from endogenous components and any metabolites prior to detection. nih.govresearchgate.net

Reversed-Phase (RP) Chromatography: This is the most common mode of separation. C18 or C8 columns are typically used. nih.govnih.gov For polar compounds, which may have limited retention on standard C18 phases, columns designed for enhanced aqueous compatibility ("Aqua" type) can be used to prevent phase collapse under high aqueous mobile phase conditions. hplc.eu The mobile phase usually consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure efficient separation and elution of the analyte.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative and often superior technique for the separation of very polar compounds that are poorly retained in reversed-phase systems. hplc.eu In HILIC, a polar stationary phase is used with a mobile phase that is high in organic content. The analyte partitions into an aqueous layer adsorbed on the surface of the stationary phase. This technique can provide excellent retention and separation for polar acidic compounds.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for the quantification of low concentrations of the analyte in complex biological matrices. scirp.orgnih.gov

Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like 2-(3-oxothiomorpholin-2-yl)acetic acid. scirp.org Given the presence of the carboxylic acid group, the analysis is typically performed in the negative ion mode, which facilitates the deprotonation of the acid to form the [M-H]⁻ ion. nih.gov However, positive ion mode ([M+H]⁺) could also be explored, as other functional groups in the molecule might be readily protonated. chromatographyonline.com

Quantification: The quantification is performed using Multiple Reaction Monitoring (MRM). nih.gov In this mode, the mass spectrometer is set to specifically monitor a predefined fragmentation pattern of the analyte. The precursor ion (e.g., the [M-H]⁻ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting compounds. nih.gov A similar MRM transition is monitored for the internal standard.

Method Validation and Research Findings

A developed bioanalytical method must be validated to ensure its reliability for pharmacokinetic studies. While specific data for 2-(3-oxothiomorpholin-2-yl)acetic acid is not publicly available, the validation parameters would be assessed according to regulatory guidelines. The table below presents typical parameters and plausible acceptance criteria based on methods for similar carboxylic acid derivatives. scirp.orgnih.govnih.govresearchgate.net

Table 1: Proposed LC-MS/MS Method Parameters for the Analysis of 2-(3-Oxothiomorpholin-2-yl)acetic Acid in Plasma

| Parameter | Proposed Method Details |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile containing 0.1% formic acid. |

| Internal Standard | 2-(3-oxothiomorpholin-2-yl)acetic acid-d4 |

| Chromatography | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Elution | Gradient |

| Mass Spectrometry | Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z [M-H]⁻ → product ion) |

| MRM Transition (IS) | To be determined experimentally (e.g., m/z [M+4-H]⁻ → product ion) |

Table 2: Typical Validation Parameters and Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Range | e.g., 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision < 20%, accuracy ± 20% |

| Accuracy | Within ± 15% of the nominal concentration (± 20% at LLOQ) |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Extraction Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Normalized IS ratio should be within an acceptable range (e.g., 85-115%) |

| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ± 15% of initial concentration |

The successful application of such a validated method would enable the detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(3-oxothiomorpholin-2-yl)acetic acid, providing crucial data for understanding its pharmacokinetic profile in vivo. For instance, plasma concentration-time profiles obtained after administration would allow for the calculation of key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Research Applications and Broader Context of Thiomorpholine Based Scaffolds

Role in Organic Synthesis and Building Block Chemistry